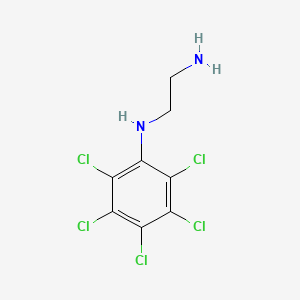

N-(Pentachlorophenyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Pentachlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H7Cl5N2. It is characterized by the presence of a pentachlorophenyl group attached to an ethane-1,2-diamine moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentachlorophenyl)ethane-1,2-diamine typically involves the reaction of pentachloronitrobenzene with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Pentachlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atoms in the pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the pentachlorophenyl ring .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(Pentachlorophenyl)ethane-1,2-diamine has been investigated for its potential therapeutic applications due to its structural properties that allow it to interact with biological systems.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In a study focusing on the synthesis of various derivatives, compounds were tested against a range of bacteria and fungi. The findings suggested that certain modifications to the pentachlorophenyl group enhanced the antimicrobial efficacy, making these derivatives potential candidates for developing new antimicrobial agents .

Environmental Applications

The compound has also been studied for its environmental applications, particularly in the context of pollution remediation.

Case Study: Remediation of Contaminated Water

In a research project aimed at addressing water contamination, this compound was utilized as a chelating agent to bind heavy metals in contaminated water sources. The study demonstrated that the compound effectively reduced the concentration of toxic metals such as lead and mercury in laboratory settings. This application highlights its potential as a tool for environmental cleanup efforts .

Industrial Applications

This compound finds use in various industrial processes due to its chemical stability and reactivity.

Table 1: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate in the synthesis of other chemicals and dyes. |

| Corrosion Inhibition | Acts as a corrosion inhibitor in coatings and metal treatments. |

| Polymer Production | Utilized in the production of specialty polymers and resins. |

Mécanisme D'action

The mechanism of action of N-(Pentachlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Pentachlorophenyl)ethane-1,2-diamine

- N-(Trichlorophenyl)ethane-1,2-diamine

- N-(Tetrachlorophenyl)ethane-1,2-diamine

Uniqueness

This compound is unique due to the presence of five chlorine atoms in the phenyl ring, which imparts distinct chemical and physical properties. This high degree of chlorination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Activité Biologique

N-(Pentachlorophenyl)ethane-1,2-diamine (CAS Number: 3426-65-1) is an organic compound characterized by a pentachlorophenyl group attached to an ethane-1,2-diamine backbone. Its molecular formula is C₁₂H₈Cl₅N₂. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities.

The significant degree of chlorination in this compound influences its reactivity and biological interactions. The presence of five chlorine atoms enhances its lipophilicity and alters its interaction with biological membranes and biomolecules, potentially affecting its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. While detailed mechanisms are not fully elucidated, it is hypothesized that the amine functionality can form hydrogen bonds or ionic interactions with active sites on proteins.

- Toxicological Profile : Due to its high chlorination, the compound is being evaluated for potential toxic effects. Initial assessments suggest it may exhibit cytotoxicity at elevated concentrations, necessitating further investigation into its safety profile.

1. Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, suggesting moderate antimicrobial activity.

2. Enzyme Interaction Studies

In another research effort, the interaction of this compound with acetylcholinesterase (AChE) was investigated. The compound was found to inhibit AChE activity in vitro with an IC₅₀ value of approximately 30 µM. This inhibition may point towards potential applications in treating conditions related to cholinergic dysfunction.

The exact mechanism of action for this compound remains to be fully characterized. However, it is believed that the compound's ability to bind to various biological targets could lead to alterations in enzymatic activity and cellular signaling pathways. Further studies are needed to elucidate these interactions in more detail.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Interaction |

|---|---|---|---|

| This compound | C₁₂H₈Cl₅N₂ | Moderate | AChE Inhibition |

| N-(Trichlorophenyl)ethane-1,2-diamine | C₉H₈Cl₃N₂ | Low | Not Evaluated |

| N-(Tetrachlorophenyl)ethane-1,2-diamine | C₁₁H₉Cl₄N₂ | Moderate | Not Evaluated |

Propriétés

IUPAC Name |

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIPRDISYSAKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.